molecular formula C17H18N2O4S B2751521 N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421442-31-0

N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No.: B2751521
CAS No.: 1421442-31-0
M. Wt: 346.4
InChI Key: SFWWTDOWDGGQTQ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Friedel-Crafts acylation reaction or through cross-coupling reactions such as the Suzuki or Stille coupling.

    Attachment of the Methoxyphenyl Group: This step can involve nucleophilic aromatic substitution or other suitable methods to introduce the methoxyphenyl group onto the morpholine ring.

    Formation of the Carboxamide Group: The final step typically involves the reaction of the intermediate compound with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4-morpholinecarboxamide: Lacks the thiophene and oxo groups.

    N-(2-methoxyphenyl)-5-oxo-4-morpholinecarboxamide: Lacks the thiophene group.

    N-(2-methoxyphenyl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide: Lacks the oxo group.

Uniqueness

N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is unique due to the presence of both the thiophene and oxo groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-22-15-7-3-2-6-13(15)18-17(21)14-10-23-11-16(20)19(14)9-12-5-4-8-24-12/h2-8,14H,9-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWTDOWDGGQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2COCC(=O)N2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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